![molecular formula C15H14FNO2 B1381290 2-(Benzyloxy)-5-fluoro-N-methylbenzamide CAS No. 1820734-66-4](/img/structure/B1381290.png)
2-(Benzyloxy)-5-fluoro-N-methylbenzamide
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Description
2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.
Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
2-(Benzyloxy)-5-fluoro-N-methylbenzamide: is used as a reagent in the synthesis of benzyl ethers and esters. It serves as a mild, convenient, and effective reagent for benzyl transfer protocols, particularly in the synthesis of benzyl ethers from alcohols . This application is crucial in organic and medicinal chemistry where protecting groups like the benzyl group are widely used.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. The reactions are used to synthesize various biaryl compounds, which are significant in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2-(Benzyloxy)-5-fluoro-N-methylbenzamide acts as an intermediate. It’s used in the development of new drugs and therapeutic agents, owing to its ability to undergo various chemical transformations .
Chemical Synthesis
The compound finds applications in chemical synthesis, where it’s used to prepare complex molecules. Its reactivity allows for the construction of diverse molecular architectures, which is essential in developing new materials and chemicals .
Preparation of Multidentate Chelating Ligands
It is utilized in the preparation of multidentate chelating ligands. These ligands are important in coordination chemistry and are used to form stable complexes with metal ions, which have applications in catalysis and material science .
Synthesis of Sequential Polypeptides
2-(Benzyloxy)-5-fluoro-N-methylbenzamide: is used in the synthesis of sequential polypeptides. Polypeptides have a variety of applications, including the development of new biomaterials, drug delivery systems, and as models for studying protein folding and function .
properties
IUPAC Name |
5-fluoro-N-methyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWFXTWMPZQMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-fluoro-N-methylbenzamide |
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